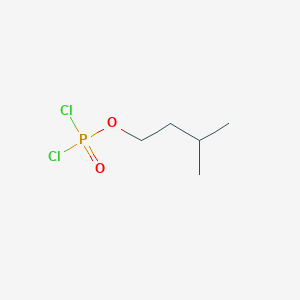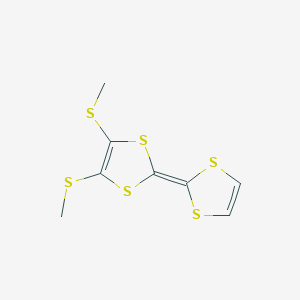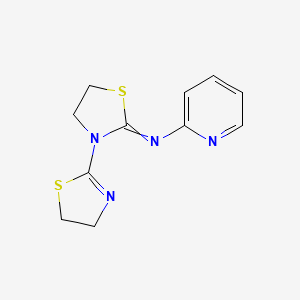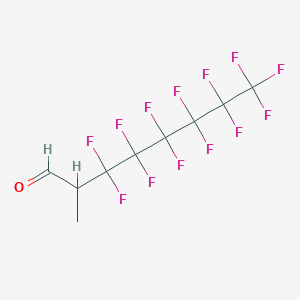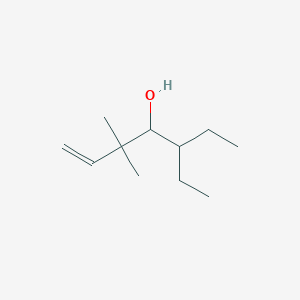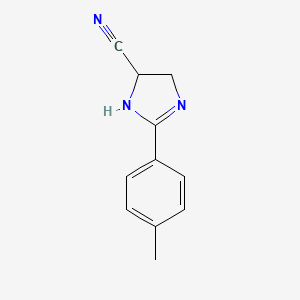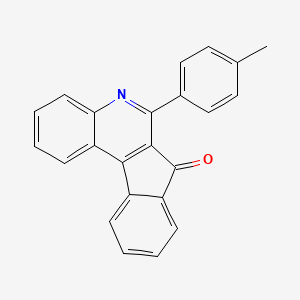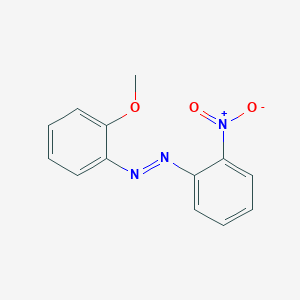
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is an azo compound characterized by the presence of a diazene group (-N=N-) linking two aromatic rings, one substituted with a methoxy group and the other with a nitro group. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. One common method is:
Diazotization: An aromatic amine, such as 2-nitroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-methoxyaniline under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are used to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene.
Oxidation: Formation of (E)-1-(2-Carboxyphenyl)-2-(2-nitrophenyl)diazene.
Substitution: Formation of various substituted azo compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2-Methoxyphenyl)-2-(4-nitrophenyl)diazene
- (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene
- (E)-1-(2-Methoxyphenyl)-2-(2-chlorophenyl)diazene
Uniqueness
(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is unique due to the specific positioning of the methoxy and nitro groups on the aromatic rings, which influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
114461-92-6 |
|---|---|
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O3/c1-19-13-9-5-3-7-11(13)15-14-10-6-2-4-8-12(10)16(17)18/h2-9H,1H3 |
InChI-Schlüssel |
ZIQZVWYAZWTQPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


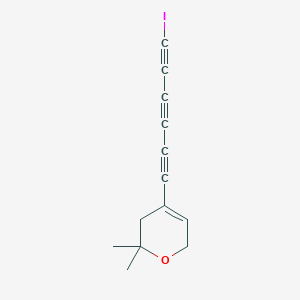
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
silane](/img/structure/B14296575.png)
